N-Methylcyclobutanecarboxamide
Overview
Description
N-Methylcyclobutanecarboxamide is an organic compound with the molecular formula C6H11NO. It is a derivative of cyclobutanecarboxamide, where a methyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing N-Methylcyclobutanecarboxamide involves the [2 + 2] cycloaddition reaction. This reaction is a cornerstone in the synthesis of cyclobutane-containing compounds. The process typically involves the reaction of an alkene with a suitable partner under specific conditions to form the cyclobutane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the cycloaddition reaction. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-Methylcyclobutanecarboxamide has been explored in various scientific research contexts due to its potential therapeutic applications. It is used in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methylcyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Cyclobutanecarboxamide
- N-Methylcyclopentanecarboxamide
- N-Methylcyclohexanecarboxamide
Uniqueness: N-Methylcyclobutanecarboxamide is unique due to its specific structural features, such as the presence of a cyclobutane ring and a methyl group attached to the nitrogen atom. These features confer distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methylcyclobutanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLREVKITJLZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601226 | |
Record name | N-Methylcyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255641-15-6 | |
Record name | N-Methylcyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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